tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[310]hexane-2-carboxylate is a complex organic compound with significant applications in various fields of chemistry and biology This compound is characterized by its unique bicyclic structure, which includes an azabicyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[310]hexane-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .
Scientific Research Applications
Tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, further enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate oxalate hydrate
- Tert-butyl (1R,2S,5S)-2-azido-5-(dimethylamino)carbonylcyclohexylcarbamate oxalic acid
Uniqueness
Tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate stands out due to its unique azabicyclohexane core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8(6-12)4-7-5-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m1/s1 |
InChI Key |
ZBNRVIGHEROTFW-HLTSFMKQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C[C@H]2[C@@H]1C2)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2C1C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.